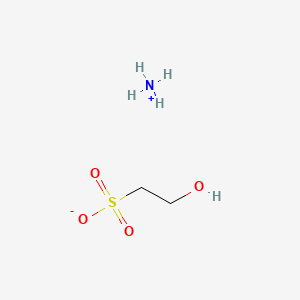

Ethanesulfonic acid, 2-hydroxy-, monoammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chromatographic and Spectroscopic Applications

Tetraalkylammonium salts of functionalized sulfonic acids, including ethanesulfonic acid derivatives, have been utilized for their unique solvent properties in chromatographic applications. These salts are characterized by wide liquid ranges, stability up to 150-180°C, and suitability as stationary phases in gas chromatography due to their strong orientation and solvent hydrogen bond acceptor capacity. The chemically defined structure and unique solvent properties of these salts enhance their application in analytical techniques (Poole, Shetty, & Poole, 1989).

Coordination Chemistry and Metal-Organic Frameworks

Ethanesulfonic acid-based buffers, such as HEPES, have been explored for their ability to act as ligands towards metal ions, challenging the previous assumption that they are non-coordinating. This has implications in the synthesis of metal-organic frameworks (MOFs) and coordination complexes, where the interaction with metal ions can lead to the formation of novel structures with potential applications in catalysis, molecular recognition, and materials science (Bilinovich, Panzner, Youngs, & Leeper, 2011).

Biological Research and Microalgal Culture Media

In biological research, especially in the context of microalgal culture media, ethanesulfonic acid derivatives like HEPES have been found to provide superior buffering capacity compared to traditional buffers. This enhances cell viability and structural preservation, crucial for detailed cellular and molecular studies (McFadden & Melkonian, 1986).

Polymer Chemistry

In the field of polymer chemistry, derivatives of ethanesulfonic acid have been integrated into polymeric materials to impart specific properties, such as zwitterionic characteristics, which enable simultaneous separation of inorganic anions and cations. This has significant implications for the development of advanced materials for separation and purification processes (Jiang & Irgum, 1999).

Mechanism of Action

Target of Action

Ammonium 2-hydroxyethanesulphonate, also known as Ammonium isethionate or Ethanesulfonic acid, 2-hydroxy-, monoammonium salt, is a compound used in chemical synthesis studies The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that quaternary ammonium species, which include ammonium 2-hydroxyethanesulphonate, interact with anions via a set of directional ion–dipole cooperative +n-c-h unusual h-bonding interactions .

Biochemical Pathways

It is known that ammonia oxidation, a process that involves the conversion of ammonia to nitrite, is a critical part of the global biogeochemical nitrogen cycle . Whether Ammonium 2-hydroxyethanesulphonate directly influences this or other biochemical pathways requires further investigation.

Result of Action

It is known that when heated to decomposition, it emits toxic fumes of sox, nh3, and nox .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ammonium 2-hydroxyethanesulphonate. For instance, the toxicity of total ammonium in surface water can vary and interact with environmental factors, affecting aquatic ecosystems . .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanesulfonic acid, 2-hydroxy-, monoammonium salt involves the reaction of 2-hydroxyethanesulfonic acid with ammonium hydroxide.", "Starting Materials": [ "2-hydroxyethanesulfonic acid", "ammonium hydroxide" ], "Reaction": [ "Add 2-hydroxyethanesulfonic acid to a reaction vessel", "Slowly add ammonium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and maintain for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid in a vacuum oven at 60-70°C until constant weight is achieved", "The resulting product is Ethanesulfonic acid, 2-hydroxy-, monoammonium salt" ] } | |

CAS No. |

57267-78-4 |

Molecular Formula |

C2H9NO4S |

Molecular Weight |

143.16 g/mol |

IUPAC Name |

azane;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O4S.H3N/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);1H3 |

InChI Key |

LLOHIFXFHGMBNO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])O.[NH4+] |

Canonical SMILES |

C(CS(=O)(=O)O)O.N |

| 57267-78-4 | |

Pictograms |

Irritant |

Related CAS |

107-36-8 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

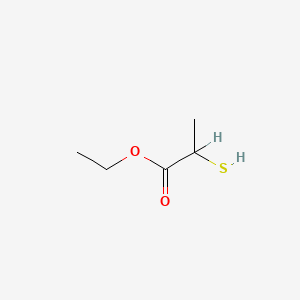

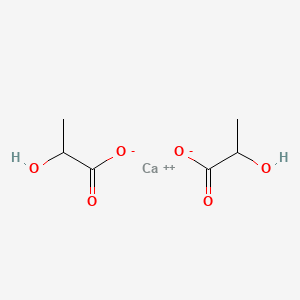

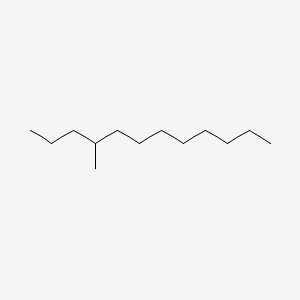

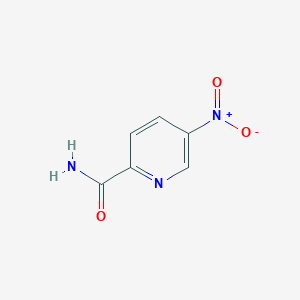

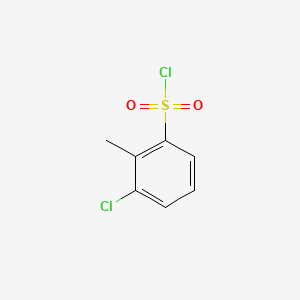

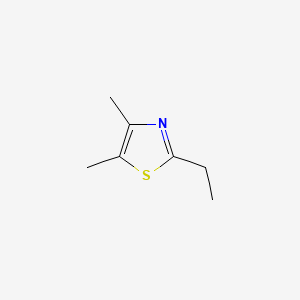

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.